molecular formula C14H15N3O4 B14939668 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide

Cat. No.: B14939668
M. Wt: 289.29 g/mol
InChI Key: MXGRKVSCPBWFRV-UHFFFAOYSA-N
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Description

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a benzamide derivative characterized by a 3-methoxy-substituted 1,2-oxazole ring linked via a propanoyl group to a benzamide core.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzamide

InChI

InChI=1S/C14H15N3O4/c1-20-13-8-11(21-17-13)6-7-12(18)16-10-4-2-9(3-5-10)14(15)19/h2-5,8H,6-7H2,1H3,(H2,15,19)(H,16,18)

InChI Key

MXGRKVSCPBWFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives and heterocyclic analogs. Below is a detailed comparison based on substituent variations, biological targets, and inferred physicochemical properties.

Substituent Variations on the Benzamide Core

  • The hydroxy-phenylpropan-2-yl side chain may enhance solubility compared to the target compound’s methoxy-oxazole-propanoyl group .
  • (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 15): Features a methoxy group on the phenyl ring, similar to the target compound’s methoxy-oxazole. The acetate ester may improve membrane permeability but could reduce metabolic stability .

Heterocyclic Modifications

  • Risvodétinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide) (): Contains a 4-methyl-1,2-oxazole substituent instead of the target’s 3-methoxy-1,2-oxazole. The piperazine-methyl group in risvodétinib likely improves solubility and bioavailability, a feature absent in the target compound .
  • EPZ011989 (EZH2 inhibitor with morpholine and methoxyethylamino groups) (): Shares a benzamide core but incorporates a morpholine ring and methoxyethylamino substituents. The morpholine group enhances aqueous solubility, whereas the target compound’s methoxy-oxazole may limit solubility due to moderate polarity .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents LogP (Estimated) Solubility Potential Target
Target compound 3-Methoxy-oxazole, propanoyl amide ~2.5 Moderate (polar amide) Kinases, heterocycle-binding enzymes
Entry 13 () Cyanomethoxy, hydroxy-phenylpropan-2-yl ~1.8 High (polar groups) Proteases, GPCRs
Risvodétinib () 4-Methyl-oxazole, piperazine-methyl ~3.0 Moderate (piperazine) Tyrosine kinases
EPZ011989 () Morpholine, methoxyethylamino ~2.2 High (morpholine) EZH2 methyltransferase

Research Findings and Implications

  • Binding Affinity: The 3-methoxy group on the oxazole ring in the target compound may engage in hydrogen bonding with target proteins, unlike methyl or cyano substituents in analogs. This could enhance selectivity for enzymes with polar active sites .
  • Metabolic Stability : The absence of ester or piperazine groups (as in and ) may reduce susceptibility to esterase-mediated hydrolysis or CYP450 metabolism, improving half-life .
  • Synthetic Accessibility: The propanoyl amide linker is synthetically tractable using standard coupling reagents (e.g., triazine derivatives, as in ), though the methoxy-oxazole requires specialized heterocyclic synthesis .

Biological Activity

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of approximately 288.30 g/mol. The presence of the oxazole ring enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H16N2O3C_{15}H_{16}N_{2}O_{3}
Molecular Weight288.30 g/mol
IUPAC NameThis compound
CAS Number1401589-84-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include acyl chlorides and amines under controlled conditions, often utilizing solvents like dichloromethane or ethanol. The synthetic pathway is crucial for optimizing yield and purity, which can be achieved through techniques such as chromatography.

Anticancer Activity

Research indicates that compounds with oxazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzamide have shown broad-spectrum activity against various cancer cell lines. A study demonstrated that the compound exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent antiproliferative effects.

Cell LineIC50 (µM)
MCF-73.1
HCT1164.4

Antiviral Activity

Additionally, related compounds have been investigated for their antiviral properties against Hepatitis B Virus (HBV). The mechanism involves enhancing intracellular levels of APOBEC3G (A3G), which plays a critical role in inhibiting HBV replication. In vitro studies have shown that derivatives similar to this compound can effectively reduce viral loads in infected cells.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various benzamide derivatives on cancer cell proliferation. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer types.
  • Antiviral Screening : In another investigation focusing on HBV, several derivatives were screened for their ability to enhance A3G levels in HepG2 cells. The findings revealed that certain modifications to the benzamide structure improved antiviral efficacy.

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